Boc-met-leu-ome
Description
Contextual Significance of Short Peptides as Modular Building Blocks in Chemical Biology
Short peptides, typically comprising two to ten amino acid residues, have garnered considerable interest in chemical biology and medicine due to their inherent biological activity and structural versatility. nih.govnih.gov They can function as signaling molecules, enzyme inhibitors, or recognition motifs, playing crucial roles in a vast array of physiological processes. nih.govexplorationpub.com The modular nature of these peptides allows for systematic structural modifications to enhance their therapeutic properties, such as stability, bioavailability, and target specificity. adventchembio.com
The synthesis of these short peptides is a cornerstone of modern drug discovery and biochemical research. nih.govadventchembio.com By assembling amino acids in a defined sequence, researchers can create a diverse library of molecules for screening and optimization. adventchembio.com This approach has led to the development of numerous peptide-based therapeutics. Short, well-defined peptide fragments serve as invaluable tools for probing protein-protein interactions and elucidating complex biological pathways. nih.gov Their relatively simple structure also makes them amenable to chemical modifications, including the incorporation of non-natural amino acids or peptidomimetic elements to improve their pharmacological profiles. explorationpub.comunacademy.com
Overview of Boc-Met-Leu-OMe as a Key Intermediate and Motif in Designed Peptides and Peptidomimetics
This compound serves as a prime example of a protected dipeptide building block used in the synthesis of more complex peptides. chemimpex.comrsc.org Its structure consists of a methionine residue at the N-terminus, protected by a Boc group, and a leucine (B10760876) residue at the C-terminus, protected as a methyl ester (OMe). This dual protection strategy allows for controlled, unidirectional extension of the peptide chain.
The Boc group on the N-terminus can be selectively removed to expose a free amino group, which can then be coupled with the carboxyl group of another amino acid or peptide fragment. chemimpex.com Conversely, the methyl ester at the C-terminus can be hydrolyzed to reveal a free carboxylic acid, enabling coupling with the amino group of another molecule. This versatility makes this compound a valuable intermediate in both solution-phase and solid-phase peptide synthesis. rsc.orgchemimpex.com
Below is a table summarizing the key chemical features of this compound:
| Feature | Description |
| IUPAC Name | Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-4-methylpentanoate |
| Molecular Formula | C₁₇H₃₂N₂O₅S |
| Molecular Weight | 392.52 g/mol |
| N-terminal Amino Acid | Methionine (Met) |
| C-terminal Amino Acid | Leucine (Leu) |
| N-terminal Protection | tert-butyloxycarbonyl (Boc) |
| C-terminal Protection | Methyl Ester (OMe) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
66880-59-9 |
|---|---|
Molecular Formula |
C17H32N2O5S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoate |
InChI |
InChI=1S/C17H32N2O5S/c1-11(2)10-13(15(21)23-6)18-14(20)12(8-9-25-7)19-16(22)24-17(3,4)5/h11-13H,8-10H2,1-7H3,(H,18,20)(H,19,22)/t12-,13-/m0/s1 |
InChI Key |
YDAPZLXQYTXIPR-STQMWFEESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Strategic Methodologies for the Preparation and Structural Diversification of Boc Met Leu Ome and Its Analogues
Chemo- and Regioselective Derivatization of Boc-Met-Leu-OMe and its Related Structural Motifs
The derivatization of this compound and similar peptide motifs involves selective chemical transformations at the N-terminal, C-terminal, and side-chain functionalities. These modifications are critical for expanding the chemical space of peptides, leading to analogues with altered properties.
Tailoring of N-Terminal and C-Terminal Functionalities
The N-terminal Boc protecting group and the C-terminal methyl ester are key sites for strategic modifications. The Boc group is widely used in peptide synthesis due to its acid-lability, allowing for selective deprotection to reveal a free amino group for further coupling reactions researchgate.netpeptide.comwiley-vch.de. For instance, Boc deprotection can be achieved using trifluoroacetic acid (TFA) peptide.comwiley-vch.de. This deprotected amino group can then participate in amide bond formation with another activated carboxylic acid, extending the peptide chain or introducing various N-terminal tags.
Conversely, the C-terminal methyl ester can be hydrolyzed to a free carboxylic acid, which is then available for subsequent coupling reactions, such as amidation or esterification with different alcohols acs.orguva.nlresearchgate.netnih.gov. Enzymatic methods, particularly using proteases like subtilisin, have been explored for the amidation of C-terminal peptide esters, including those of dipeptides, to yield corresponding amides google.com. This approach offers high stereo- and regioselectivity, often avoiding the need for side-chain protection google.comthieme-connect.de.
Table 1: Representative N-Terminal and C-Terminal Transformations of Boc-Peptide Esters
| Transformation Type | Starting Material Example | Reagent/Conditions | Product Example | Yield (%) | Reference |
| N-Boc Deprotection | Boc-Leu-Leu-Gln-Gly-Leu-Val-NH2 | TFA / PhOH/p-cresol | H-Leu-Leu-Gln-Gly-Leu-Val-NH2 | Not specified, but effective | wiley-vch.de |
| N-Terminal Hydroxylation | Boc-Ala-Leu-OMe | Methyl(trifluoromethyl)dioxirane (B1250162) (TFD) | N(OH)-Boc-Ala-Leu-OMe | 63 | nih.gov |
| C-Terminal Ester Hydrolysis | Boc-Tyr(tBu)-Gly-OMe | LiOH / H2O | Boc-Tyr(tBu)-Gly-OH | Not specified, but effective | nih.gov |
| C-Terminal Amidation (Enzymatic) | Z-Ala-Phe-OMe | Subtilisin A / Ammonium salt | Z-Ala-Phe-NH2 | 86.8 | google.com |
Targeted Side-Chain Functionalization and Post-Synthetic Modifications
The side chains of methionine and leucine (B10760876) residues within this compound offer distinct opportunities for targeted functionalization. Methionine, containing a thioether group, is particularly susceptible to oxidation. Oxidation of the methionine residue typically yields methionine sulfoxide (B87167) (MetO) peptide.comresearchgate.netresearchgate.net. This modification can occur during peptide synthesis or cleavage, but it is often reversible, with methionine sulfoxide reductases (Msrs) capable of reducing MetO back to methionine researchgate.net. Oxidizing agents such as methyltrioxorhenium/H2O2 or dioxiranes like 3,3-dimethyldioxirane can be used for this transformation researchgate.net.
Leucine's aliphatic side chain is less reactive but can undergo specific modifications, such as hydroxylation, under certain oxidative conditions. For instance, oxidation with methyl(trifluoromethyl)dioxirane (TFD) has been shown to induce γ-CH hydroxylation in Boc-Leu-OMe, though N-Boc hydroxylation can kinetically compete nih.gov. Post-synthetic modifications, including metal-catalyzed C–H functionalization, represent advanced strategies for introducing new functionalities onto otherwise unactivated C-H bonds of amino acid side chains, including those of leucine and methionine chinesechemsoc.org.
Table 2: Side-Chain Functionalization Examples
| Amino Acid Residue | Functionalization | Reagent/Conditions | Product | Notes | Reference |
| Methionine (Met) | Oxidation to Sulfoxide | Methyltrioxorhenium / H2O2 | Methionine Sulfoxide | High regioselectivity in peptides | researchgate.net |
| Methionine (Met) | Oxidation to Sulfoxide | 3,3-Dimethyldioxirane | Methionine Sulfoxide | Efficient oxidation of N-Boc derivatives | researchgate.net |
| Leucine (Leu) | γ-CH Hydroxylation | Methyl(trifluoromethyl)dioxirane (TFD) | γ-Hydroxylated Leu derivative | Competes with N-Boc hydroxylation | nih.gov |
Integration of Unnatural, Conformationally Constrained, and Hybrid Amino Acid Residues
The framework of this compound can be extended or modified to incorporate unnatural, conformationally constrained, and hybrid amino acid residues, leading to peptidomimetics with enhanced stability, altered biological activity, or specific conformational preferences. This involves replacing one or more of the native amino acids (Met or Leu) with non-standard counterparts during the synthesis.
For example, analogues of the chemotactic tripeptide HCO-Met-Leu-Phe-OMe have been synthesized where the central L-leucine residue was replaced by β-alanine (β-Ala) or taurine (B1682933) (Tau) researchgate.netnih.gov. Such replacements can profoundly alter the ligand-receptor interactions and biological activity researchgate.netnih.gov. The integration of conformationally constrained amino acids like α-aminoisobutyric acid (Aib) or γ-amino acids can induce specific secondary structures, such as C12-helices, in hybrid peptide sequences researchgate.net. Boc-protected unnatural amino acids, such as those designed to mimic β-strand structures, can be efficiently incorporated into peptides using standard solid- or solution-phase synthesis techniques researchgate.net.
Table 3: Integration of Unnatural and Constrained Amino Acids in Peptide Analogues
| Original Residue | Replacement Residue | Example Peptide Analogue | Consequence/Purpose | Reference |
| L-Leucine | β-Alanine (β-Ala) | Boc-Met-β-Ala-Phe-OMe | Altered chemoattractant activity | researchgate.netnih.gov |
| L-Leucine | Taurine (Tau) | Boc-Met-Tau-Phe-OMe | Enhanced chemoattractant activity | researchgate.netnih.gov |
| α-Amino Acid | α-Aminoisobutyric acid (Aib) | Boc-[Aib-γ4(R)Val]n-OMe | Induction of C12-helical conformations | researchgate.net |
| Natural Amino Acid | Unnatural Amino Acid (e.g., Hao) | i-PrCO-Phe-Hao-Val-NHBu | Mimics β-strand, forms β-sheet-like dimers | researchgate.net |
Design and Combinatorial Synthesis of this compound-Containing Peptide Libraries
The design and combinatorial synthesis of peptide libraries containing this compound are powerful strategies for exploring vast chemical spaces and identifying peptides with desired properties. Peptide libraries are collections of numerous peptides with systematic variations in their sequence, length, or modifications. This compound, as a well-defined dipeptide building block, can be strategically incorporated into such libraries.
Combinatorial synthesis allows for the rapid generation of a large number of diverse peptide sequences from a limited set of building blocks. Both solid-phase peptide synthesis (SPPS) and solution-phase methods are employed for library generation thieme-connect.deacs.org. In SPPS, the peptide chain is elongated by sequentially adding protected amino acids to a growing chain anchored to a solid support thieme-connect.denih.gov. The Boc protecting group strategy is compatible with various SPPS approaches, allowing for the stepwise assembly of peptides, including those containing this compound as a pre-formed dipeptide or by incorporating Boc-Met and Boc-Leu individually researchgate.netacs.orgnih.gov.
For instance, in solution-phase Fmoc-based peptide synthesis for DNA-encoded chemical libraries, Boc-protected amino acids (like Boc-Lys) have been shown to be compatible, and robust Boc removal conditions have been developed acs.org. The ability to incorporate this compound or its constituent amino acids into combinatorial synthesis schemes facilitates the creation of diverse libraries for applications such as drug discovery, lead optimization, and the study of peptide-receptor interactions.
Investigations into the Biological and Biochemical Functions of Boc Met Leu Ome Derived Peptides
Role as Precursors and Building Blocks for Bioactive Peptide Scaffolds
Boc-Met-Leu-OMe, or its closely related Boc-protected peptide sequences, are pivotal in synthesizing more complex peptide structures with targeted biological functions. The Boc group provides a robust, acid-labile N-terminal protection, crucial for stepwise peptide synthesis, allowing for the controlled elongation and modification of the peptide chain ub.eduorganic-chemistry.org.
Development of Enzyme Inhibitors (e.g., Renin) and Modulators
While direct examples of this compound serving as a precursor for renin inhibitors are not explicitly detailed in the provided literature, Boc-protected peptides containing methionine and leucine (B10760876) residues have been extensively investigated for their enzyme inhibitory properties. The principle of using Boc-protected peptide fragments as enzyme inhibitors is well-established in medicinal chemistry nih.govnih.govkarger.commedchemexpress.comgoogle.com.pgtandfonline.com.
Design and Synthesis of Chemotactic Peptide Analogues
This compound-derived peptides have been extensively utilized in the design and synthesis of chemotactic peptide analogues, particularly those related to the potent chemoattractant N-formylmethionyl-leucyl-phenylalanine methyl ester (fMLF-OMe). These analogues are crucial for studying leukocyte chemotaxis and receptor interactions nih.govnih.govresearchgate.netresearchgate.netcdnsciencepub.comnih.govias.ac.in.
A significant area of research involves the synthesis of N-Boc tetrapeptidic analogues of fMLF-OMe. For example, analogues incorporating spacer amino acids (Gly, β-Ala, Pro) between Met and Leu (N-Boc-Met-Xaa-Leu-Phe-OMe) or Leu and Phe (N-Boc-Met-Leu-Xaa-Phe-OMe) have been synthesized. Notably, these N-Boc tetrapeptides often function as efficient chemotactic antagonists, in contrast to their N-formyl counterparts which typically act as agonists nih.govresearchgate.net.
Further modifications include the incorporation of non-natural amino acids. For instance, Boc-Met-β-Ala-Phe-OMe and Boc-Met-Tau-Phe-OMe (where Tau is taurine) have been synthesized as fMLF-OMe analogues, with the taurine-containing models showing remarkable activity researchgate.net. The replacement of the native central Leu residue with unusual cyclic and achiral quaternary amino acid residues, such as 1-aminocyclopent-3-ene-1-carboxylic acid (Cpg), in N-Boc-Met-Cpg-Phe-OMe, has also been explored to investigate conformational restrictions and their impact on biological activity researchgate.netresearchgate.net. Another derivative, Boc-Met-Leu-Δz-Phe-OMe (where Δz-Phe is 2-dehydrophenylalanine), has been synthesized to evaluate the effect of unsaturation on activity and conformation ias.ac.in. These studies highlight the versatility of this compound as a core structure for generating a diverse library of chemotactic modulators.
Comprehensive Structure-Activity Relationship (SAR) Studies of Functionalized this compound Analogues
SAR studies are fundamental to understanding how structural modifications to this compound analogues influence their biological activity, providing critical insights for rational drug design.
Influence of N- and C-Terminal Protecting Groups on Biological Activity Profiles
The nature of the N-terminal protecting group significantly impacts the biological profile of this compound-derived peptides. As observed in fMLF-OMe analogues, N-Boc-protected peptides frequently exhibit antagonistic properties, whereas N-formyl (N-For) derivatives tend to be agonists nih.govresearchgate.netnih.gov. This distinct difference underscores the crucial role of the N-terminal moiety in receptor recognition and subsequent signal transduction. For instance, N-Boc tetrapeptides derived from fMLF-OMe were found to be efficient chemotactic antagonists, while their N-For counterparts maintained good to moderate chemotactic activity nih.gov.
The Boc group, a tert-butyloxycarbonyl moiety, is known to influence the conformational preferences of the adjacent peptide bond. Conformational energy computations indicate that the urethane (B1682113) amide bond of Boc-amino acid derivatives can exist in trans and cis conformations with nearly equal energies, which is in contrast to typical peptide bonds that strongly prefer the trans configuration researchgate.net. This conformational flexibility or preference induced by the Boc group can play a role in how the peptide interacts with its target receptor.
The C-terminal methyl ester (OMe) is a common modification in these analogues, often used to enhance lipophilicity and membrane permeability, which can influence cellular uptake and interaction with membrane-bound receptors. While specific comparative SAR data on different C-terminal protecting groups for this compound itself are less prominent in the provided results, the consistent use of the OMe group across various active analogues (e.g., in fMLF-OMe analogues) suggests its importance for maintaining or enhancing activity nih.govnih.govresearchgate.netresearchgate.netnih.govias.ac.in.
Effect of Amino Acid Substitutions and Stereochemical Modifications on Receptor Recognition
Amino acid substitutions within the this compound sequence and its extended analogues significantly alter their biological activity and receptor recognition. In fMLF-OMe analogues, replacing the native L-leucine with spacer amino acids like Gly, β-alanine, or taurine (B1682933), or with conformationally constrained residues such as Cpg (1-aminocyclopent-3-ene-1-carboxylic acid), has been extensively studied nih.govresearchgate.netresearchgate.netresearchgate.net. For example, while tripeptides containing β-alanine in the central position were largely inactive as chemoattractants, models incorporating taurine exhibited remarkable activity researchgate.net. The introduction of geminally disubstituted β-amino acids has also been shown to restore activity in certain fMLF-OMe analogues researchgate.net.
Stereochemical modifications, such as the incorporation of D-amino acids or residues with altered chirality, are powerful tools in SAR studies. Although not directly on this compound, studies on related peptides demonstrate that chirality can profoundly affect biological activity, including antimicrobial and antioxidant properties mdpi.com. The use of 2-dehydrophenylalanine (Δz-Phe) in Boc-Met-Leu-Δz-Phe-OMe, replacing the native Phe, was investigated to understand the impact of unsaturation and conformational constraints on biological activity and solution conformation ias.ac.in. These modifications can lead to unique analogues with enhanced activity or selectivity by altering the peptide's stereoelectronic properties and secondary structure, thereby influencing its binding to target molecules tandfonline.com.
Correlation of Conformational Preferences with Biological Potency and Selectivity
The conformational preferences of this compound analogues are intimately linked to their biological potency and selectivity. Nuclear Magnetic Resonance (NMR) and X-ray crystallography are key techniques used to elucidate these relationships nih.govresearchgate.netresearchgate.netias.ac.inresearchgate.nettandfonline.comacs.org.
Studies on fMLF-OMe analogues, including those with N-Boc protection, have correlated their biochemical functions with their preferred conformations nih.govresearchgate.netresearchgate.net. For instance, the conformationally restricted tripeptide N-Boc-Met-Cpg-Phe-OMe, structurally related to the chemotactic antagonist N-Boc-Met-Leu-Phe-OMe, was found to adopt a type II β-turn (C10) conformation in the crystal state at the -Met-Cpg- sequence researchgate.net. This suggests that specific turn structures might be crucial for antagonistic activity.
Data Tables
Table 1: Biological Activities of Selected Chemotactic Peptide Analogues
| Compound | N-Terminal Protection | Central Residue Modification | Biological Activity | Reference |
| N-For-Met-Xaa-Leu-Phe-OMe | Formyl | Xaa (Gly, β-Ala, Pro) | Good to moderate chemotactic activity | nih.govresearchgate.net |
| N-Boc-Met-Xaa-Leu-Phe-OMe | Boc | Xaa (Gly, β-Ala, Pro) | Efficient chemotactic antagonists | nih.govresearchgate.net |
| Boc-Met-β-Ala-Phe-OMe | Boc | Leu replaced by β-Ala | Quite inactive as chemoattractant | researchgate.net |
| Boc-Met-Tau-Phe-OMe | Boc | Leu replaced by Taurine | Remarkable chemotactic activity | researchgate.net |
| N-Boc-Met-Cpg-Phe-OMe | Boc | Leu replaced by Cpg | Chemotactic antagonist (structurally related) | researchgate.netresearchgate.net |
| Boc-Met-Leu-Δz-Phe-OMe | Boc | Phe replaced by Δz-Phe | High biological activity (superoxide production) | ias.ac.in |
Table 2: Renin Inhibitory Potency of Boc-Protected Peptides (Examples)
| Compound | Target Enzyme | IC50 / Ki Value | Reference |
| Boc-Tyr-Thr-Thr-Phe-Lys-Arg-Ile-Phe-Leu-Lys-Arg-Met-Pro-OMe | Human Renin | 2 x 10⁻⁴ M (IC50) | nih.gov |
| Boc-Leu-Lys-Arg-Met-Pro-OMe | Human Renin | 3 x 10⁻⁴ M (IC50) | nih.gov |
| Boc-Leu-Lys-Lys-Met-Pro-OMe | Mouse Renin | 2.3 x 10⁻⁶ M (Ki) | nih.gov |
| Boc-Leu-Pro-Ile-Pro-OMe | ACE | Not specified (inhibitor) | tandfonline.com |
Analysis of Enzymatic Stability and Proteolytic Resistance
The enzymatic stability and proteolytic resistance of peptides are critical factors influencing their bioavailability and duration of action in biological systems. For this compound, the presence of the N-terminal Boc group and the C-terminal methyl ester can significantly influence its susceptibility to enzymatic degradation.
Mechanisms of Molecular Interaction with Biological Targets
The mechanisms by which this compound interacts with biological targets are largely understood by comparing its structure and activity to well-characterized N-formylated peptides, particularly fMLF, which serves as a prototypical ligand for formyl peptide receptors (FPRs).
Receptor Binding Kinetics and Ligand-Receptor Complex Formation
N-formylated peptides, such as fMLF, are potent agonists for formyl peptide receptors (FPRs), which are G protein-coupled receptors expressed on phagocytic cells like neutrophils. chemimpex.com The N-formyl group is crucial for the agonistic activity of these peptides at FPRs. Research indicates that the replacement of the N-terminal formyl group with a tert-butyloxycarbonyl (Boc) group typically leads to a dramatic loss of agonistic activity. chemimpex.com
This observation is supported by studies on Boc-Met-Leu-Phe-OH (Boc-MLF), a closely related analogue of fMLF, which functions as a formyl peptide receptor (FPR) antagonist. Given the structural similarity and the known importance of the N-formyl group for FPR activation, it is inferred that this compound would similarly exhibit antagonistic or significantly reduced agonistic binding to FPRs. The Boc group likely interferes with the specific interactions required for receptor activation, thereby preventing or diminishing the formation of an active ligand-receptor complex that would typically trigger downstream cellular responses.
Elucidation of Downstream Cellular Signaling Pathways (e.g., Superoxide (B77818) Anion Production)
Activation of FPRs by agonists like fMLF in neutrophils leads to a cascade of intracellular signaling events, including the production of reactive oxygen species (ROS), such as superoxide anions, and the release of lysosomal enzymes. This process is a key component of the innate immune response against bacterial invasion.
Consistent with its inferred role as an FPR antagonist, this compound is expected to modulate these downstream signaling pathways by inhibiting the action of FPR agonists. Studies on Boc-Met-Leu-Phe-OH (Boc-MLF) have demonstrated its ability to reduce superoxide production induced by fMLF, with an IC₅₀ of 0.63 μM. Furthermore, other N-Boc derivatives of fMLF analogues have been reported to be completely inactive in inducing superoxide anion production. These findings suggest that this compound, by virtue of its N-terminal Boc group, would likely prevent or significantly diminish the fMLF-induced oxidative burst and other FPR-mediated cellular activation events in neutrophils.
Exploration of Emerging Biochemical Activities (e.g., Antioxidant Properties of Hybrid Structures)
The exploration of emerging biochemical activities for peptide compounds often extends to properties beyond their primary receptor-mediated functions. Antioxidant properties, for instance, are a significant area of investigation for various peptides.
Advanced Applications and Emerging Research Directions for Boc Met Leu Ome in Contemporary Chemical Biology
Utilization in the Rational Design and Development of Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic the biological function of peptides while often possessing improved properties such as enhanced metabolic stability or bioavailability. The rational design of peptidomimetic scaffolds frequently involves incorporating modified amino acids or non-peptide linkers to constrain conformation or introduce specific functionalities upc.edu. Boc-protected amino acid derivatives, including those like Boc-Met-Leu-OMe, are fundamental in this field.
The Boc group is a standard protecting group in peptide synthesis, enabling controlled elongation of peptide chains sigmaaldrich.comsigmaaldrich.com. The incorporation of specific amino acid sequences, such as Met-Leu, into peptidomimetic scaffolds can confer desired structural or recognition properties. For instance, related Boc-protected peptides have been utilized in the design of conformationally defined structures. Designed β-hairpin peptides, such as Boc-Leu-Val-Val-dPro-Gly-Leu-Phe-Val-OMe, demonstrate how Boc-protected sequences can nucleate specific secondary structures crucial for peptidomimetic design acs.org. Similarly, the synthesis of fMLF-OMe (For-Met-Leu-Phe-OMe) analogues, where methionine residues are replaced by scaffolds like 4-amino-proline, highlights the use of Boc-protected precursors in creating modified peptide structures for biological evaluation fishersci.caresearchgate.net. These modifications aim to stabilize specific conformations or enhance interactions with biological targets.
Role as Chiral Auxiliaries and Stereochemical Inducers in Asymmetric Synthesis
Asymmetric synthesis is vital for producing enantiomerically pure compounds, particularly in pharmaceutical and agrochemical industries. Chiral auxiliaries are compounds that are temporarily attached to a substrate to induce asymmetry in a reaction, thereby controlling the stereochemistry and leading to the formation of enantiomerically enriched products numberanalytics.com. Amino acids, being inherently chiral, are valuable components of the "chiral pool" and can serve as chiral building blocks or as precursors to chiral auxiliaries baranlab.org.
Boc-protected amino acid derivatives play a significant role in asymmetric synthesis due to their defined stereochemistry and the ease of Boc group removal after the desired reaction. For example, in asymmetric alkylation reactions, N-Boc-N-MOM α-amino acid derivatives have been successfully employed, where the Boc group contributes to the enantioselectivity of the reaction jst.go.jp. While this compound itself may not be a direct chiral auxiliary in the classical sense, its constituent chiral amino acids (L-methionine and L-leucine) and the Boc protection make it a suitable precursor for the development of novel chiral auxiliaries or as a stereochemical inducer in more complex synthetic routes. The principles applied to other Boc-protected amino acids, where the chiral center and protecting groups influence the stereochemical outcome of reactions, are directly applicable to this compound. The ability to control the stereochemistry of newly formed centers adjacent to the amino acid residues is a key aspect of its potential in this area.
Application in Probing Specific Protein-Protein Interactions Through Peptide Analogue Libraries
Protein-protein interactions (PPIs) are fundamental to nearly all biological processes and represent critical targets for drug discovery nih.gov. Peptide analogue libraries are powerful tools for investigating these interactions, identifying binding motifs, and discovering novel modulators. This compound, or peptides incorporating this sequence, can be integral to such libraries.
The tripeptide sequence Met-Leu is found in biologically relevant peptides, such as the chemotactic peptide fMLF (formyl-Met-Leu-Phe). The Boc-protected tetrapeptide Boc-Met-Leu-Phe-OH is recognized as a valuable compound in biochemistry and pharmaceutical research, widely used in peptide synthesis and drug development, and specifically noted as a chemotactic peptide antagonist chemimpex.commpbio.com. This suggests that the this compound fragment could serve as a core or a key building block within larger peptide analogue libraries designed to probe or modulate PPIs.
Libraries are often designed to mimic specific protein secondary structures, such as α-helices or β-strands, which are common interfaces for PPIs nih.gov. By synthesizing libraries where the Met-Leu sequence is systematically varied or incorporated into different scaffolds, researchers can identify key amino acid residues responsible for protein-protein recognition. Furthermore, fluorinated peptides, which can be synthesized from fluorinated amino acid precursors, are increasingly used as powerful 19F NMR probes to study protein-ligand and protein-protein interactions, offering a direct avenue for the application of modified this compound derivatives beilstein-journals.org.
Future Perspectives in Peptide Engineering and Bio-Inspired Molecular Design
The field of peptide engineering is continuously evolving, seeking to overcome the limitations of natural peptides, such as proteolytic instability and poor cell permeability, while leveraging their inherent biological specificity. This compound, as a well-defined and chemically tractable peptide fragment, is poised to contribute to several future directions.
One significant area is the development of bio-inspired materials through peptide self-assembly. Peptides, as nature's molecular building blocks, can spontaneously assemble into ordered nanostructures like fibers, tubes, and hydrogels researchgate.netacs.org. The hydrophobic nature of methionine and leucine (B10760876) residues in this compound can drive self-assembly processes through hydrophobic interactions, potentially synergizing with other non-covalent forces like hydrogen bonding rsc.org. Future research may explore how the incorporation of this compound into longer sequences or conjugates influences the self-assembly behavior and the resulting material properties, such as mechanical strength or responsiveness to external stimuli.
Furthermore, the rational design of peptides for specific functions, including those with optical, electrical, or catalytic properties, is a growing area rsc.org. By integrating this compound into novel peptide sequences or hybrid molecules, it may be possible to engineer peptides with enhanced functionalities for applications in biotechnology, drug delivery, and bioelectronics. The ability to precisely control the sequence and stereochemistry of peptide building blocks, facilitated by Boc protection, will be crucial for these advanced applications in bio-inspired molecular design.
Compound Information
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Boc-Met-Leu-OMe?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Deprotection : Removal of the Boc group with TFA.
- Coupling : Activation of amino acids with HOBt/DIC.
- Characterization : Use NMR (¹H, ¹³C) for structural validation and HPLC for purity assessment (>95%).
Reproducibility requires strict control of reaction conditions (temperature, solvent ratios) and thorough documentation of side products .
Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?
- Methodological Answer :
- Experimental Design :
- Variables : pH (5.0–7.4), temperature (37°C), and incubation time (0–48 hrs).
- Analytical Tools : LC-MS to monitor degradation products; circular dichroism (CD) for conformational changes.
- Controls : Include a stable analog (e.g., Boc-Ala-Leu-OMe) to differentiate compound-specific vs. general peptide instability .
Q. What are the best practices for literature reviews on this compound’s biological activity?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND (kinase inhibition OR cytotoxicity)") across PubMed, SciFinder, and Google Scholar.
- Data Extraction : Tabulate IC₅₀ values, assay types (e.g., in vitro vs. cell-based), and experimental conditions to identify trends or gaps.
- Critical Evaluation : Prioritize studies with rigorous controls (e.g., positive/negative controls in enzymatic assays) .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Contradiction Analysis Framework :
| Factor | Approach |
|---|---|
| Assay Specificity | Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization). |
| Cellular Context | Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa). |
| Structural Variants | Test analogs (e.g., Boc-Met-Leu-NH₂) to isolate functional groups. |
Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer :
- Formulation Screening : Test solubility enhancers (e.g., PEGylation) and permeability modifiers (e.g., cell-penetrating peptides).
- In Silico Modeling : Predict logP and membrane permeability using tools like SwissADME.
- In Vivo Validation : Use radiolabeled (³H/¹⁴C) this compound in rodent models to track absorption/distribution .
Q. How can multi-omics data be integrated to study this compound’s off-target effects?
- Methodological Answer :
- Workflow :
Transcriptomics : RNA-seq to identify differentially expressed genes.
Proteomics : SILAC labeling to quantify protein interaction networks.
Metabolomics : LC-HRMS to map metabolic pathway disruptions.
- Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to link molecular changes to phenotypic outcomes .
Methodological Guidelines
Q. How to address reproducibility challenges in this compound studies?
- Methodological Answer :
- Documentation : Follow the "FAIR" principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Collaborative Validation : Partner with independent labs to replicate key findings.
- Pre-registration : Submit experimental protocols to repositories like OSF to reduce bias .
Q. What statistical approaches are robust for analyzing dose-response relationships?
- Methodological Answer :
- Model Selection : Use nonlinear regression (e.g., Hill equation) for EC₅₀ calculations.
- Error Handling : Apply bootstrap resampling to estimate confidence intervals for small datasets.
- Visualization : Generate heatmaps or 3D surface plots to illustrate synergistic/antagonistic effects .
Tables for Data Organization
Table 1 : Key Parameters for this compound Characterization
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18 column) | ≥95% (λ = 214 nm) |
| Molecular Weight | HRMS (ESI+) | ±1 ppm deviation from theory |
| Solubility | Nephelometry (PBS) | >1 mg/mL at pH 7.4 |
Table 2 : Common Pitfalls in Bioactivity Assays
| Pitfall | Mitigation Strategy |
|---|---|
| Compound aggregation | Use dynamic light scattering (DLS) pre-assay. |
| Off-target redox activity | Include reductants (e.g., DTT) in buffer. |
| Fluorescence interference | Validate with orthogonal assays (e.g., SPR). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
